
Natural sources and occurrence of 2-
Furfurylthio-3-methylpyrazine.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Furfurylthio-3-methylpyrazine

Cat. No.: B3021441 Get Quote

An In-Depth Technical Guide to the Natural Sources and Occurrence of 2-Furfurylthio-3-
methylpyrazine

Abstract
2-Furfurylthio-3-methylpyrazine (CAS No. 65530-53-2) is a potent, sulfur-containing

heterocyclic aroma compound of significant interest in flavor science and food chemistry.

Characterized by its intense roasted, nutty, coffee-like, and savory meat notes, it serves as a

key contributor to the desirable sensory profiles of numerous thermally processed foods.[1][2]

While not typically found in raw or unprocessed ingredients, it is a quintessential example of a

natural flavorant generated in situ during cooking.[1][3] This guide provides a comprehensive

technical overview of the formation pathways, natural occurrence in key food systems, and

analytical methodologies for the identification of 2-Furfurylthio-3-methylpyrazine, tailored for

researchers, scientists, and professionals in drug and flavor development.

The Chemistry of a Potent Aroma Compound
2-Furfurylthio-3-methylpyrazine is a hybrid molecule, integrating three key chemical moieties

that arise from distinct precursors during thermal processing: a pyrazine ring, a furan ring, and

a thioether linkage. Its profound impact on food aroma is attributable to an extremely low odor

threshold, a characteristic feature of many sulfur-containing volatiles.[4] The synergy between

the roasted, nutty notes of the pyrazine and the characteristic sulfury, coffee-like notes from the

furfurylthiol group results in a complex and highly sought-after aroma profile.[5][6]
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Table 1: Physicochemical and Sensory Profile of 2-Furfurylthio-3-methylpyrazine

Property Description Reference(s)

Molecular Formula C₁₀H₁₀N₂OS [7]

Molecular Weight 206.27 g/mol [7]

Appearance Colorless to pale yellow liquid [7]

CAS Number 65530-53-2 [8]

FEMA Number 3189 [7][8]

Odor Type
Coffee, sulfurous, nutty,

roasted, cooked meaty
[1][2]

Sensory Descriptors

Recognized for amplifying

roasted and nutty aspects,

particularly in coffee, and

contributing to savory profiles

in cooked meats.

[1][5]

Solubility
Insoluble in water; soluble in

alcohol and organic solvents.
[1][7]

Primary Formation Pathway: The Maillard Reaction
The genesis of 2-Furfurylthio-3-methylpyrazine is intrinsically linked to the Maillard reaction,

a complex cascade of non-enzymatic browning reactions that occurs between reducing sugars

and amino acids upon heating.[9][10] This reaction is the cornerstone of flavor development in

cooked, baked, and roasted foods. The formation of this specific molecule requires the

convergence of three distinct precursor pathways, all originating from common food

components.

Causality of Precursor Requirement:

Pyrazine Ring Formation: The methylated pyrazine core is formed from the reaction of α-

aminoketones, which are intermediates of the Strecker degradation of amino acids (like
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alanine, for the methyl group) with dicarbonyl compounds derived from sugar degradation.

[10][11] Two nitrogen atoms from the amino acids are incorporated into the heterocyclic ring.

Furfuryl Moiety Formation: The furan ring is a product of the thermal degradation of

carbohydrates, particularly pentose sugars like arabinose and ribose.[6][12] These sugars

cyclize and dehydrate to form furfural, a key intermediate.

Sulfur Source: The thioether linkage necessitates a sulfur donor. Sulfur-containing amino

acids, primarily cysteine, are the most common source.[6] During heating, cysteine degrades

to release hydrogen sulfide (H₂S), a highly reactive nucleophile.

The overall pathway can be conceptualized as the reaction between a reactive pyrazine

intermediate, furfural (derived from sugars), and hydrogen sulfide (derived from cysteine).
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Figure 1: Simplified formation pathway of 2-Furfurylthio-3-methylpyrazine.

Occurrence and Significance in Key Food Systems
The presence of 2-Furfurylthio-3-methylpyrazine is a hallmark of foods that have undergone

significant thermal processing. Its concentration and sensory impact are directly related to the

availability of precursors in the raw material and the specific time-temperature conditions of the

process.

Roasted Coffee
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Coffee is arguably the most prominent natural source of this compound. The roasting of green

coffee beans provides the ideal environment for its formation, transforming the relatively bland

precursors into a rich and complex aromatic profile.

Precursors in Green Coffee: Green coffee beans are rich in carbohydrates (sucrose,

arabinogalactan), free amino acids, and sulfur-containing compounds, which serve as the

necessary precursors.[13]

Role in Aroma: 2-Furfurylthio-3-methylpyrazine, along with its close relative 2-furfurylthiol,

is considered a signature component of the "roasty" and "sulfury" aroma of freshly brewed

coffee.[5][6] It contributes depth and complexity, enhancing the overall sensory experience.

[5]

Chemical Instability: Studies have shown that key thiols like 2-furfurylthiol can degrade

significantly when a coffee beverage is kept warm.[14] This degradation, potentially involving

binding to melanoidins (the brown polymers formed during the Maillard reaction), leads to a

loss of the fresh-roasted aroma, a phenomenon known as aroma staling.[14]

Cooked Meats
The savory, roasted, and brothy notes characteristic of cooked meat are largely due to Maillard

reaction products.

Formation during Cooking: The cooking of beef, lamb, and other meats provides the requisite

amino acids (including cysteine), glycogen (a source of reducing sugars), and heat to

generate a wide array of pyrazines and sulfur compounds.[4][15]

Sensory Contribution: The "cooked meaty" descriptor associated with 2-Furfurylthio-3-
methylpyrazine highlights its importance in creating a savory meat profile.[1] It is often

found alongside other critical meat odorants like 2-methyl-3-furanthiol.[16]

Other Thermally Processed Foods
While coffee and meat are the most cited examples, the fundamental chemistry of its formation

implies its presence in other food systems:
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Baked Goods: The crust of bread and other baked products develops its color and flavor

through the Maillard reaction, suggesting the potential for pyrazine formation.[3]

Roasted Nuts & Seeds: The roasting process for nuts and seeds also creates a flavor profile

rich in pyrazines, making them a plausible source.

Table 2: Natural Occurrence and Formation Context

Food Category Key Process
Essential
Precursors

Resulting Sensory
Profile

Coffee Roasting

Amino acids, pentose

sugars (arabinose),

sulfur compounds

Roasted, nutty,

sulfury, coffee-like[5]

[6]

Meat (Beef, Lamb)
Cooking (Roasting,

Frying)

Amino acids

(cysteine), glycogen,

lipid degradation

products

Savory, cooked meaty,

roasted[1][15]

Baked Goods Baking
Amino acids, reducing

sugars from flour

Roasted, nutty notes

in crust

Roasted Nuts/Seeds Roasting
Amino acids, sugars,

oils

Toasted, nutty,

roasted

Analytical Workflow: Extraction and Identification
The identification and quantification of trace volatile compounds like 2-Furfurylthio-3-
methylpyrazine from a complex food matrix require a sensitive and selective analytical

approach. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass

Spectrometry (GC-MS) is a field-proven methodology for this purpose.[16]

Protocol: SPME-GC-MS Analysis of Volatile Compounds
This protocol provides a self-validating system for the analysis of target aroma compounds

from a food sample (e.g., ground coffee, cooked meat homogenate).
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1. Sample Preparation: a. Weigh 1-5 g of the homogenized food sample into a 20 mL

headspace vial. b. Add a known concentration of an appropriate internal standard (e.g., 2,4,6-

trimethylpyridine, deuterated analogs) to enable semi-quantification. c. For solid or semi-solid

matrices, add a defined volume of saturated sodium chloride solution to improve the release of

volatile compounds by increasing the ionic strength of the matrix.[16] d. Immediately seal the

vial with a magnetic screw cap containing a PTFE/silicone septum.

2. SPME Headspace Extraction: a. Place the vial in a temperature-controlled agitator. b.

Equilibration: Incubate the sample at a controlled temperature (e.g., 60-80°C) for a defined time

(e.g., 10-15 minutes) to allow volatiles to partition into the headspace.[16] c. Extraction: Expose

a pre-conditioned SPME fiber to the sample headspace for a specific duration (e.g., 20-30

minutes) under continued agitation.

Causality: The choice of fiber coating is critical. A combination fiber, such as
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is effective for trapping a
broad range of volatile and semi-volatile compounds, including pyrazines and sulfur
compounds.[16]

3. GC-MS Desorption and Analysis: a. Desorption: Immediately transfer the SPME fiber to the

heated injection port of the GC-MS system (e.g., 250°C) for thermal desorption of the trapped

analytes onto the analytical column. b. Chromatographic Separation: Utilize a capillary column

with a non-polar or mid-polar stationary phase (e.g., DB-5ms, DB-Wax) to separate the

complex mixture of volatile compounds.

Example Temperature Program: Initial temperature of 40°C hold for 2 min, ramp at 5°C/min
to 240°C, hold for 5 min. c. Mass Spectrometry Detection: Operate the mass spectrometer in
full scan mode (e.g., m/z 35-400) with electron ionization (70 eV). d. Identification: Confirm
the identity of 2-Furfurylthio-3-methylpyrazine by comparing its retention time and mass
spectrum with that of an authentic reference standard. Key mass fragments should be
matched against a spectral library (e.g., NIST, Wiley).

4. Olfactometry (Optional but Recommended): a. To confirm the sensory relevance, couple the

GC effluent to a sniffing port (GC-Olfactometry). b. A trained panelist can assess the odor

character at the specific retention time of the target compound, confirming its "coffee" or

"meaty" aroma.[16]
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Figure 2: Experimental workflow for SPME-GC-MS analysis of food volatiles.

Conclusion
2-Furfurylthio-3-methylpyrazine stands as a critical aroma compound whose presence is a

direct and natural consequence of thermal food processing. Its formation via the Maillard

reaction from ubiquitous precursors—sugars and amino acids—makes it a key contributor to

the desirable roasted and savory flavors in foods ranging from coffee to cooked meat.

Understanding the chemical principles behind its formation and mastering the analytical

techniques for its detection are essential for scientists aiming to optimize and control flavor

development in food products and for researchers investigating the complex chemistry of taste

and smell.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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